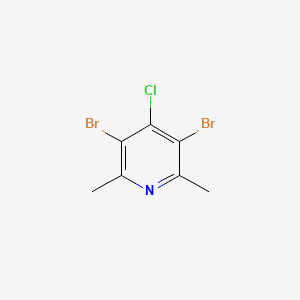

3,5-Dibromo-4-chloro-2,6-dimethylpyridine

Numéro de catalogue B1598677

Poids moléculaire: 299.39 g/mol

Clé InChI: SFOGWSXQURLBNE-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US09193720B2

Procedure details

A 500-mL RB-flask was charged with solid 3,5-dibromo-2,6-dimethylpyridin-4-ol, hydrobromide (94 g, 260 mmol) and POCl3 (150 ml, 1609 mmol) was added. To this white slurry was added N,N-dimethylaniline (39.5 ml, 312 mmol) and the reaction mixture was heated to 130° C. (oil bath temp). After stirring for 2 h, the reaction mixture was cooled, concentrated and the brown residue taken up in toluene (100 mL) and concentrated to remove any unreacted POCl3. Then, the residue was treated with ice (250 g) for 30 min and carefully neutralized with powder Na2CO3, extracted with CH2Cl2 (3×250 mL). The combined organic layers dried (MgSO4/C), filtered, concentrated to give slurry which was dissolved in ether (500 mL), filtered through a plug of silica gel. The silica gel pad was washed with 1:1 Ether/Hex (1.5-lit). The filtrate was concentrated to give white slurry which was triturated with hexanes (200 mL) and left in the freezer (−10° C., 2 h). The liquid was decanted and solids were rinsed with cold hexanes (4×50 mL) and dried overnight under high vacuum (required to remove dimethylaniline) to afford 3,5-dibromo-4-chloro-2,6-dimethylpyridine (49.2 g, 164 mmol, 63.3% yield) as pale greenish-yellow solid. The decanted solvent was concentrated and purified by flash chromatography using 1-lit each hexanes, 0.5, 1, 2 and 5% EtOAc/Hex to afford additional 3,5-dibromo-4-chloro-2,6-dimethylpyridine (18.763 g, 62.7 mmol, 24.13% yield) as greenish-yellow solid. 1H NMR (500 MHz, CDCl3) δ 2.59 (s, 6H). LCMS (M+H)=300.0.

Name

3,5-dibromo-2,6-dimethylpyridin-4-ol, hydrobromide

Quantity

94 g

Type

reactant

Reaction Step One

Yield

63.3%

Identifiers

|

REACTION_CXSMILES

|

Br.[Br:2][C:3]1[C:4]([CH3:12])=[N:5][C:6]([CH3:11])=[C:7]([Br:10])[C:8]=1O.O=P(Cl)(Cl)[Cl:15].CN(C)C1C=CC=CC=1>CCOCC>[Br:2][C:3]1[C:4]([CH3:12])=[N:5][C:6]([CH3:11])=[C:7]([Br:10])[C:8]=1[Cl:15] |f:0.1|

|

Inputs

Step One

|

Name

|

3,5-dibromo-2,6-dimethylpyridin-4-ol, hydrobromide

|

|

Quantity

|

94 g

|

|

Type

|

reactant

|

|

Smiles

|

Br.BrC=1C(=NC(=C(C1O)Br)C)C

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

O=P(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

39.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 2 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any unreacted POCl3

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then, the residue was treated with ice (250 g) for 30 min

|

|

Duration

|

30 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with CH2Cl2 (3×250 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic layers dried (MgSO4/C)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give slurry which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a plug of silica gel

|

WASH

|

Type

|

WASH

|

|

Details

|

The silica gel pad was washed with 1:1 Ether/Hex (1.5-lit)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give white slurry which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was triturated with hexanes (200 mL)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left in the freezer (−10° C., 2 h)

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The liquid was decanted

|

WASH

|

Type

|

WASH

|

|

Details

|

solids were rinsed with cold hexanes (4×50 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried overnight under high vacuum (required to remove dimethylaniline)

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C(=NC(=C(C1Cl)Br)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 164 mmol | |

| AMOUNT: MASS | 49.2 g | |

| YIELD: PERCENTYIELD | 63.3% | |

| YIELD: CALCULATEDPERCENTYIELD | 63.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |